3(R,S)-Hydroxy Desogestrel

説明

科学的研究の応用

Endocrinology

Field

Endocrinology

Methods

Patients are administered a specific dose of 3(R,S)-Hydroxy Desogestrel cyclically, often in conjunction with other hormones like estrogen, to achieve therapeutic outcomes .

Results

Studies have shown that 3(R,S)-Hydroxy Desogestrel can be effective in normalizing menstruation and protecting the endometrium from neoplasia, with a high endometrial response rate compared to other progestins .

Pharmacology

Field

Pharmacology

Methods

Clinical trials are conducted to assess the drug’s bioavailability, metabolism, and excretion, as well as its impact on the efficacy of other medications .

Results

The compound has been found to maintain contraceptive efficacy with a favorable safety profile, influencing the development of new contraceptive formulations .

Reproductive Health

Field

Reproductive Health

Methods

It is administered orally in pill form, either alone or in combination with estrogen, following specific dosing regimens to ensure effective contraception and symptom management in PCOS .

Results

Research indicates that 3(R,S)-Hydroxy Desogestrel-based contraceptives are effective in preventing pregnancy and may improve the quality of life for women with PCOS .

Molecular Biology

Field

Molecular Biology

Methods

Molecular assays and gene expression studies are used to understand the compound’s interaction with specific receptors and its downstream effects on cellular functions .

Results

Findings suggest that 3(R,S)-Hydroxy Desogestrel can influence cellular pathways, potentially offering insights into novel therapeutic approaches for hormone-related conditions .

Biochemistry

Field

Biochemistry

Methods

Biochemical assays are used to measure changes in blood biomarkers following administration of the compound .

Results

Studies have shown significant changes in cortisol, testosterone, and lipid profiles, indicating the compound’s influence on metabolic processes .

Clinical Trials

Field

Clinical Trials

Methods

Randomized controlled trials are conducted to evaluate the compound’s effectiveness in inducing azoospermia and its impact on cardiovascular safety .

Results

Clinical trials have demonstrated the compound’s effectiveness in female contraception and potential in male contraceptive formulations, with a focus on minimizing cardiovascular risks .

特性

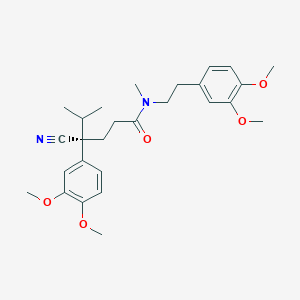

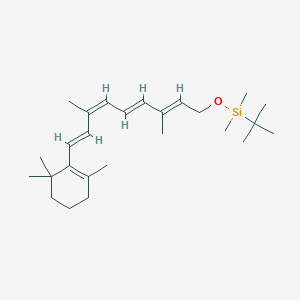

IUPAC Name |

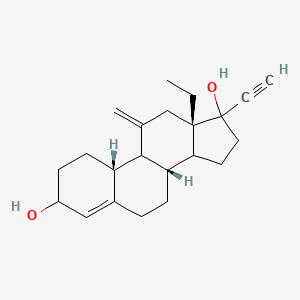

(8S,10R,13S)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16?,17-,18-,19?,20?,21-,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLDTNLDYRJTAZ-MTRZUGBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)C3[C@H](C1CCC2(C#C)O)CCC4=CC(CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(R,S)-Hydroxy Desogestrel | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)